2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Overview
Description
2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and neuroprotective effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiazole and pyrimidine intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as flow chemistry and continuous processing could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole: Known for its tyrosinase inhibitory activity.
2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile: Studied for its potential anticancer properties.
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide apart is its unique combination of the benzothiazole and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-N-(3-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-27-12-6-4-5-11(9-12)20-17(26)14-10-16(25)23-18(21-14)24-19-22-13-7-2-3-8-15(13)28-19/h2-9,14H,10H2,1H3,(H,20,26)(H2,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIOYFSUSSAYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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